(5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
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Overview
Description
(5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate, also known as FIIN-3, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2014 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate could potentially be explored for its efficacy against a range of RNA and DNA viruses.
Anti-inflammatory Properties
Compounds with an indole scaffold have been found to possess anti-inflammatory activities . This is particularly relevant in the development of new pharmaceuticals aimed at treating chronic inflammatory diseases . The subject compound could be synthesized and evaluated for its potential to reduce inflammation in various disease models.
Anticancer Applications
Indole derivatives are known for their anticancer activities . They can bind with high affinity to multiple receptors, which is beneficial in cancer treatment strategies . The compound’s ability to interact with cancer cell receptors could be investigated, potentially leading to the development of new anticancer drugs.
Antioxidant Effects
The indole moiety is associated with antioxidant effects , which are crucial in protecting cells from oxidative stress . Research into the antioxidant capacity of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate could lead to its application in preventing or treating diseases caused by oxidative damage.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties , including activity against bacteria and fungi . The compound could be synthesized and tested against a variety of microbial strains to assess its potential as a new antimicrobial agent.
Enzyme Inhibition
Indole-based compounds have been used to inhibit various enzymes, such as cholinesterases, which are important in the treatment of conditions like Alzheimer’s disease . The compound’s effectiveness in enzyme inhibition could be a significant area of research, with implications for treating neurodegenerative diseases.
Mechanism of Action
- Given its indole scaffold, it may interact with receptors associated with neurotransmission, inflammation, or other signaling pathways .
Target of Action
Biochemical Pathways
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives often impact diverse pathways, including:
- Modulating prostaglandin synthesis . Influencing serotonin receptors (due to the indole structure). Potentially affecting cell cycle regulators. Scavenging free radicals. Regulating enzymes involved in metabolic pathways.
properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4/c21-13-7-5-12(6-8-13)18-9-14(23-27-18)11-26-20(25)19(24)16-10-22-17-4-2-1-3-15(16)17/h1-10,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDUBWGJHHHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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